N-(1-cyanocyclohexyl)-2-[methyl-[[4-(trifluoromethyl)phenyl]methyl]amino]propanamide
Description
Propriétés
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[methyl-[[4-(trifluoromethyl)phenyl]methyl]amino]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F3N3O/c1-14(17(26)24-18(13-23)10-4-3-5-11-18)25(2)12-15-6-8-16(9-7-15)19(20,21)22/h6-9,14H,3-5,10-12H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSOXFGMPVUBEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)N(C)CC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(1-cyanocyclohexyl)-2-[methyl-[[4-(trifluoromethyl)phenyl]methyl]amino]propanamide, also known by its CAS number 1048990-01-7, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in various biological contexts, and relevant research findings.
Chemical Structure and Properties
The molecular formula of N-(1-cyanocyclohexyl)-2-[methyl-[[4-(trifluoromethyl)phenyl]methyl]amino]propanamide is CHFNO, with a molecular weight of 410.4 g/mol. Its structure features a cyanocyclohexyl group, a trifluoromethyl phenyl moiety, and a propanamide backbone, which contribute to its unique pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 410.4 g/mol |
| CAS Number | 1048990-01-7 |
Research indicates that N-(1-cyanocyclohexyl)-2-[methyl-[[4-(trifluoromethyl)phenyl]methyl]amino]propanamide may function as an inhibitor of Rho-associated protein kinases (ROCK). ROCKs play a critical role in various cellular processes including cytoskeletal dynamics, cell proliferation, and apoptosis. Inhibition of these kinases can lead to significant therapeutic effects in conditions such as cancer and cardiovascular diseases.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant anti-proliferative effects on various cancer cell lines. For instance, it has been shown to induce apoptosis in human breast cancer cells through the activation of caspase pathways. The compound's ability to inhibit ROCK activity correlates with reduced cell migration and invasion capabilities in metastatic cancer models.
In Vivo Studies
Animal model studies have further confirmed the anti-cancer properties of N-(1-cyanocyclohexyl)-2-[methyl-[[4-(trifluoromethyl)phenyl]methyl]amino]propanamide]. In a mouse model of breast cancer, administration of the compound resulted in significant tumor growth inhibition compared to control groups. Histological analysis revealed decreased vascularization and increased apoptotic cells within treated tumors.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Case Study on Breast Cancer : A study involving mice with implanted breast tumors showed that treatment with N-(1-cyanocyclohexyl)-2-[methyl-[[4-(trifluoromethyl)phenyl]methyl]amino]propanamide resulted in a 50% reduction in tumor volume after four weeks of treatment.
- Case Study on Cardiovascular Disease : In models of hypertension, this compound demonstrated the ability to lower blood pressure and improve endothelial function by inhibiting ROCK-mediated vasoconstriction.
Applications De Recherche Scientifique
Pharmacological Applications
1.1. Janus Kinase Inhibition
One of the notable applications of this compound is as a Janus kinase (JAK) inhibitor. JAK inhibitors are crucial in treating autoimmune diseases and certain cancers by interrupting the signaling pathways that promote inflammation and cell proliferation. Research indicates that this compound exhibits selective inhibition of JAK enzymes, making it a candidate for therapies targeting conditions like rheumatoid arthritis and psoriasis .
1.2. Neurological Disorders
The compound has also been studied for its potential in treating neurological disorders. Its structural properties suggest that it may interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions such as depression and anxiety disorders. Preliminary studies indicate that compounds with similar structures can modulate serotonin and norepinephrine levels, which are critical in mood regulation .
Case Studies and Research Findings
Several studies have documented the effects and potential applications of this compound:
Comparaison Avec Des Composés Similaires
Table 1: Substituent Variations in Propanamide Derivatives
Key Observations:
- The target compound’s cyanocyclohexyl group distinguishes it from analogs with pyridinylmethyl (e.g., Compounds 43, 20) or thiazolyl (e.g., Compound 16) N-terminal groups. The cyano group may enhance hydrogen-bonding capacity compared to alkyl or aryl substituents .
- The trifluoromethylphenylmethylamino moiety at C2 is less polar than the sulfonamide groups in TRPV1 antagonists (Compounds 43, 20) but shares the trifluoromethyl motif common in CNS-targeting drugs .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(1-cyanocyclohexyl)-2-[methyl-[[4-(trifluoromethyl)phenyl]methyl]amino]propanamide, and how do reaction conditions influence yield?
- Methodology :
- Substitution reactions under alkaline conditions (e.g., using 3-chloro-4-fluoronitrobenzene and pyridinemethanol) yield intermediates, followed by reduction with iron powder under acidic conditions to generate aniline derivatives .
- Condensation reactions with cyanoacetic acid and condensing agents (e.g., DCC or EDC) are critical for forming the propanamide backbone. Optimizing stoichiometry and temperature (e.g., 0–5°C for sensitive intermediates) minimizes side products .
- Key Considerations :
- Scale-up feasibility requires mild conditions (e.g., ambient pressure, 40–60°C) to maintain stability of the trifluoromethyl group .
Q. How can researchers characterize this compound using analytical techniques?
- Methodology :
- LCMS : Monitor molecular ion peaks (e.g., m/z 531 [M-H]⁻ for related analogs) to confirm molecular weight and detect impurities .
- HPLC : Retention times (e.g., 0.88 minutes under SQD-FA05 conditions) help assess purity. Use reverse-phase C18 columns with acetonitrile/water gradients for resolution .
- NMR : Analyze splitting patterns for the cyanocyclohexyl and trifluoromethylphenyl groups to confirm regiochemistry .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodology :
- TRPV1 Antagonist Assays : Measure inhibition of calcium influx in HEK293 cells expressing TRPV1 receptors. IC₅₀ values for analogs range from 40–60 nM .
- CYP450 Inhibition Studies : Use liver microsomes to assess metabolic stability and potential drug-drug interactions .
Advanced Research Questions
Q. How does structural modification of the trifluoromethylphenyl group impact biological activity?
- Methodology :
- SAR Analysis : Compare analogs with substituents like chloro, methoxy, or sulfonamide groups on the phenyl ring. For example:
| Substituent | Activity (IC₅₀, nM) | Selectivity (TRPV1 vs. TRPA1) |
|---|---|---|
| CF₃ | 49 ± 10 | 11 ± 7 |
| Cl | 40 ± 12 | 14 ± 11 |
| SO₂Me | 59 ± 5 | 6 ± 7 |
| (Data adapted from TRPV1 antagonist studies) . |
- Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinity to target receptors .
Q. What strategies mitigate degradation during long-term stability studies?
- Methodology :
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation products via LCMS:
- Oxidation : Quinone derivatives form under oxidative conditions (H₂O₂, 3% w/v) .
- Hydrolysis : The cyanocyclohexyl group is susceptible to acidic/basic hydrolysis (e.g., pH 1–3 or 9–11) .
- Stabilization : Add antioxidants (e.g., BHT) or lyophilize in inert atmospheres to prolong shelf life .
Q. How can researchers resolve contradictions in reported synthetic yields?
- Methodology :
- DoE (Design of Experiments) : Vary parameters like catalyst loading (e.g., Pd/C vs. iron powder), solvent polarity, and reaction time to identify optimal conditions .
- Contradiction Example :
- Patent A reports 90% yield using silica gel chromatography , while Patent B notes 72% yield with similar conditions . Differences may arise from residual water content in solvents or column packing efficiency.
Q. What advanced techniques elucidate metabolic pathways of this compound?
- Methodology :
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
